

Chemical structure and properties of 1,3-Dinitrobenzene-15N2

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Compound of Interest

Compound Name: 1,3-Dinitrobenzene-15N2

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A Comprehensive Technical Guide to 1,3-Dinitrobenzene-15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 1,3-Dinitrobenzene, with a specific focus on its 15N2 isotopically labeled form. While specific experimental data for **1,3-Dinitrobenzene-15N2** is limited in publicly available literature, this guide consolidates the known information for the unlabeled compound as a close surrogate, supplemented with data for the labeled analogue where available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering insights into the compound's characteristics and potential applications. The guide includes summarized quantitative data, a general synthesis protocol, and diagrams illustrating its metabolic pathway and a generalized experimental workflow.

Chemical Structure and Properties

1,3-Dinitrobenzene is an aromatic organic compound with the chemical formula $C_6H_4(NO_2)_2$. The molecule consists of a benzene ring substituted with two nitro groups at the meta

positions. The $^{15}\text{N}_2$ isotopologue has the same structure, with the naturally occurring ^{14}N atoms in the nitro groups replaced by the ^{15}N isotope.

General Properties of 1,3-Dinitrobenzene and its $^{15}\text{N}_2$ Isotopologue

Property	1,3-Dinitrobenzene	1,3-Dinitrobenzene- $^{15}\text{N}_2$
Chemical Formula	$\text{C}_6\text{H}_4\text{N}_2\text{O}_4$ [1]	$\text{C}_6\text{H}_4(^{15}\text{NO}_2)_2$ [2]
Molar Mass	168.11 g/mol [1]	170.09 g/mol [2]
Appearance	Yellowish crystalline solid	Solid
Melting Point	89-90 °C	88-90 °C
Boiling Point	297 °C	297 °C
CAS Number	99-65-0	Not available

Spectroscopic Data of 1,3-Dinitrobenzene (Unlabeled)

While specific spectra for **1,3-Dinitrobenzene- $^{15}\text{N}_2$** are not readily available, the data for the unlabeled compound provides a foundational understanding of its spectroscopic behavior. The introduction of ^{15}N isotopes would primarily affect the ^{15}N NMR spectrum and would induce subtle shifts in vibrational (IR) and mass spectra.

Spectroscopic Data	Key Features of 1,3-Dinitrobenzene
^1H NMR	Signals in the aromatic region, typically between δ 7.5 and 9.0 ppm.
^{13}C NMR	Signals corresponding to the aromatic carbons.
IR Spectroscopy	Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups.
Mass Spectrometry	Molecular ion peak (M^+) at m/z 168, with fragmentation patterns corresponding to the loss of nitro and nitroso groups. [3]

Synthesis of 1,3-Dinitrobenzene-15N2

A general method for the synthesis of 1,3-Dinitrobenzene involves the nitration of nitrobenzene. [4] For the synthesis of the 15N2 labeled compound, 15N-labeled nitric acid would be required.

Experimental Protocol: General Synthesis of 1,3-Dinitrobenzene

This protocol describes the synthesis of unlabeled 1,3-Dinitrobenzene and is adaptable for the synthesis of the 15N2 labeled version by substituting with 15N-labeled nitric acid.

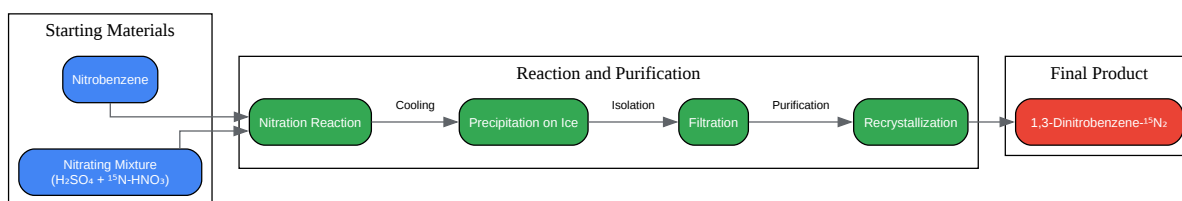
Materials:

- Nitrobenzene
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3) (or 15N-labeled HNO_3)
- Ice bath
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Beaker
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
- Nitration Reaction: Gradually add nitrobenzene to the chilled nitrating mixture. After the addition is complete, the reaction mixture is gently heated under reflux.

- Isolation of the Product: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 1,3-Dinitrobenzene.
- Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.

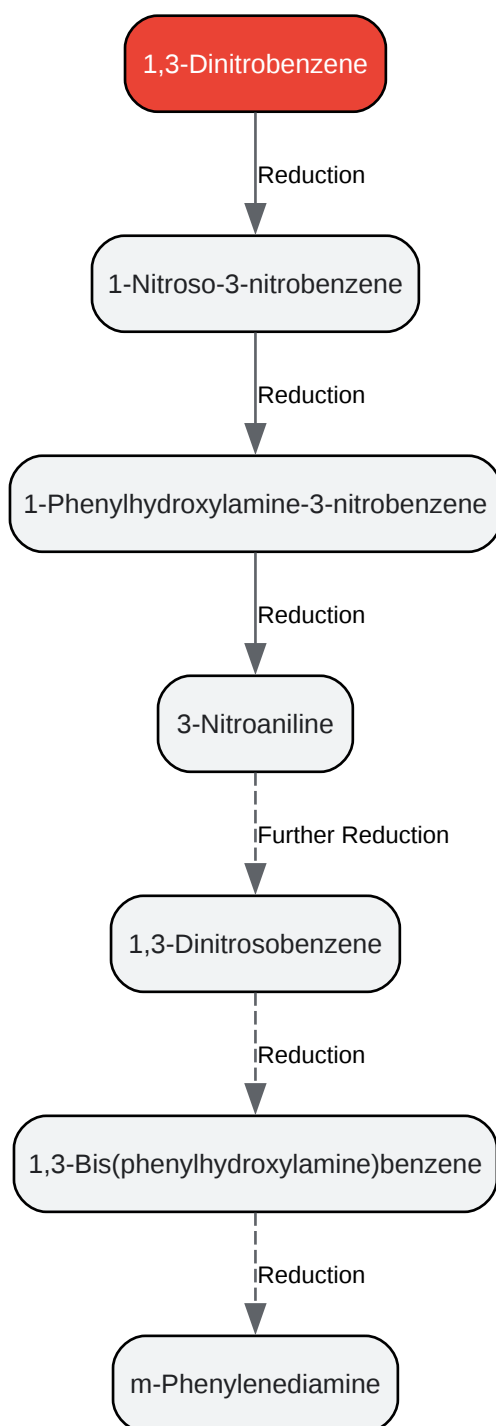


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A generalized workflow for the synthesis of **1,3-Dinitrobenzene-15N2**.

Metabolic Pathway of 1,3-Dinitrobenzene

The metabolism of 1,3-Dinitrobenzene primarily involves the reduction of its nitro groups. This process can occur in various tissues and is a key aspect of its toxicology. The reduction is a stepwise process, forming nitrosobenzene and phenylhydroxylamine intermediates, which are further reduced to the corresponding aniline.^{[5][6]}



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Metabolic reduction pathway of 1,3-Dinitrobenzene.

Applications in Research and Drug Development

Isotopically labeled compounds, particularly with stable isotopes like ^{15}N , are invaluable tools in drug development and biomedical research.[7]

- **Metabolic Studies:** ^{15}N -labeled compounds can be used as tracers to elucidate metabolic pathways and to quantify the formation of metabolites.[7] The use of **1,3-Dinitrobenzene- $^{15}\text{N}_2$** would allow for precise tracking of its metabolic fate in vivo and in vitro.
- **Quantitative Proteomics:** While no specific applications of **1,3-Dinitrobenzene- $^{15}\text{N}_2$** in proteomics have been identified, ^{15}N labeling is a cornerstone of quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
- **NMR Spectroscopy:** The incorporation of ^{15}N provides a sensitive nucleus for NMR studies, enabling the investigation of molecular structure, dynamics, and interactions.[8] For a molecule like **1,3-Dinitrobenzene- $^{15}\text{N}_2$** , ^{15}N NMR could be used to study its binding to biological macromolecules.

Conclusion

1,3-Dinitrobenzene- $^{15}\text{N}_2$ is a specialized chemical tool with potential applications in metabolic and toxicological research. While detailed experimental data for this specific isotopologue is scarce, the extensive knowledge of its unlabeled counterpart provides a strong foundation for its use. The ability to trace and quantify the molecule and its metabolites through ^{15}N labeling opens avenues for more precise and detailed investigations into its biological interactions and effects. This guide serves as a starting point for researchers interested in utilizing this compound in their studies.

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